Withanolide C: A Technical Guide to its Structure Elucidation and Characterization
Withanolide C: A Technical Guide to its Structure Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolide C, a member of the withanolide class of naturally occurring C28-steroidal lactones, has been isolated from Withania somnifera (L.) Dunal, a plant widely used in traditional Ayurvedic medicine.[1] Structurally, withanolides are built on an ergostane skeleton.[2] Withanolide C is distinguished as a chlorinated derivative, a feature that has drawn interest for its potential to modulate biological activity.[1] Its complete structural determination has been achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] This guide provides an in-depth overview of the structure elucidation of Withanolide C, including detailed experimental protocols and a summary of its known biological activities and potential mechanisms of action.
Structure Elucidation
The definitive structure of Withanolide C was elucidated as 5α-chloro,6β,14α,17β,2OαF-tetrahydroxy-l-oxo-22R-witha-2,24-dienolide .[1] This was established through comprehensive analysis of its spectroscopic data.
Spectroscopic Data
The structural assignment of Withanolide C relies heavily on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry.
Table 1: Spectroscopic Data for Withanolide C
| Data Type | Parameter | Value | Reference |
| ¹H NMR | Chemical Shifts (δ) in CDCl₃ | Data not available in the public domain | [1] |
| Coupling Constants (J) in Hz | Data not available in the public domain | [1] | |
| ¹³C NMR | Chemical Shifts (δ) in CDCl₃ | Data not available in the public domain | [1] |
| Mass Spec. | Molecular Ion | Data not available in the public domain | [1] |
| Key Fragments | Data not available in the public domain | [1] |
Experimental Protocols
The isolation and characterization of Withanolide C involve a series of chromatographic and spectroscopic techniques.
Isolation and Purification of Withanolide C
A general protocol for the isolation of withanolides from Withania somnifera involves solvent extraction followed by chromatographic separation.
1. Extraction:
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Air-dried and powdered plant material (leaves and stems) of Withania somnifera is subjected to exhaustive extraction with a mixture of methanol and chloroform.
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The resulting crude extract is then partitioned between ethyl acetate and water. The withanolides are concentrated in the ethyl acetate fraction.
2. Chromatographic Separation:
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The ethyl acetate fraction is subjected to column chromatography on silica gel.
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A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol, is used to separate the different components.
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Fractions are monitored by Thin Layer Chromatography (TLC).
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Fractions containing compounds with similar Rf values to known withanolides are pooled.
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Further purification is achieved through repeated column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure Withanolide C.
Spectroscopic Analysis
1. NMR Spectroscopy:
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Sample Preparation: A sample of pure Withanolide C is dissolved in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.
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Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.
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Data Analysis:
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¹H NMR provides information on the proton environment, including chemical shifts, multiplicities, and coupling constants, which helps to establish the connectivity of protons.
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¹³C NMR indicates the number and type of carbon atoms (methyl, methylene, methine, quaternary).
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COSY (Correlation Spectroscopy) establishes proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the complete carbon skeleton and placing substituents.
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2. Mass Spectrometry:
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Technique: Chemical Ionization Mass Spectrometry (CI-MS) or Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) can be used.[1]
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Data Acquisition: The mass spectrum provides the molecular weight of the compound and information about its elemental composition through the observation of the molecular ion peak.
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Fragmentation Analysis: The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For withanolides, characteristic fragmentation often involves the loss of water molecules and cleavage of the side chain.
Structure Elucidation Workflow
The logical flow for determining the structure of Withanolide C is outlined below.
Biological Activity and Signaling Pathways
Withanolides as a class exhibit a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, immunomodulatory, and neuroprotective effects.[3][4][5] The presence of specific functional groups, such as the α,β-unsaturated ketone in ring A, a 5β,6β-epoxide in ring B, and the lactone side chain, are often correlated with potent biological activity.[3]
While specific studies on the signaling pathways modulated by Withanolide C are limited, the activities of other chlorinated withanolides and related compounds suggest potential mechanisms of action.
Potential Signaling Pathways
Many withanolides are known to exert their effects by modulating key signaling pathways involved in inflammation and cancer.[3]
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NF-κB Pathway: A key regulator of the inflammatory response. Many withanolides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[3][6]
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JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. Inhibition of this pathway is another mechanism by which withanolides may exert their anti-inflammatory and anti-proliferative effects.[3]
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Hsp90 Chaperone Function: Withanolides can interact with and inhibit the function of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of numerous client proteins that are critical for cancer cell survival and proliferation.[3]
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Induction of Oxidative Stress: Some withanolides can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to oxidative stress and cell death.[3]
The specific biological activities and the precise signaling pathways modulated by Withanolide C are areas that warrant further investigation to fully understand its therapeutic potential.
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
